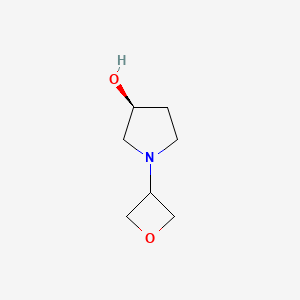

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAJNOIYUPTSI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Enantiomeric Purity in the Synthesis of 3s 1 Oxetan 3 Yl Pyrrolidin 3 Ol

Importance of Stereoselectivity in the Construction of Oxetane-Pyrrolidine Scaffolds

The combination of an oxetane (B1205548) ring and a pyrrolidine (B122466) ring creates a scaffold of significant interest in drug discovery. Both heterocyclic systems are valued for their unique properties. The pyrrolidine ring is a common structural motif found in numerous natural products and FDA-approved pharmaceuticals. researchgate.net Its synthesis and functionalization are well-established areas of organic chemistry.

The oxetane ring, a four-membered ether, has gained prominence as a "bioisostere" for commonly used functional groups like gem-dimethyl or carbonyl groups. nih.gov Its incorporation into a molecule can lead to profound improvements in physicochemical properties, such as enhanced aqueous solubility, increased metabolic stability, and altered conformational preferences. nih.gov These attributes make the oxetane-pyrrolidine scaffold a valuable building block for creating novel therapeutic agents. researchgate.net

The importance of stereoselectivity in constructing these scaffolds cannot be overstated. Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the interaction between a drug molecule and its biological target is highly dependent on the three-dimensional fit. One stereoisomer of a compound may exhibit potent therapeutic effects, while its mirror image (enantiomer) could be significantly less active or even produce undesirable side effects. Therefore, synthetic methods that selectively produce a single, desired stereoisomer are essential for developing safe and effective medicines. researchgate.net Asymmetric synthesis strategies, such as those involving chiral catalysts or auxiliaries, are employed to achieve this high level of stereocontrol. organic-chemistry.orgnih.govwhiterose.ac.uk These methods provide access to enantiomerically enriched scaffolds that are crucial for building complex chiral molecules. nih.gov

Stereochemical Analysis Techniques in Synthetic Methodologies

To confirm the success of a stereoselective synthesis and to ensure the chiral fidelity of a compound like (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, a suite of analytical techniques is employed. These methods are crucial for verifying the absolute configuration and determining the enantiomeric purity of the synthesized material.

Key Analytical Techniques:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a cornerstone technique for determining the enantiomeric purity of a chiral compound. By using a stationary phase that is itself chiral, it becomes possible to separate the two enantiomers of a compound, allowing for their precise quantification. This method is used to determine the enantiomeric excess (e.e.) of a sample.

Optical Rotation: Chiral molecules have the property of rotating plane-polarized light. A polarimeter is used to measure the specific rotation of a compound, which is a characteristic physical property. The measured value for a synthesized sample can be compared to the literature value for the pure enantiomer to help confirm its stereochemical identity.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive evidence of absolute stereochemistry. This technique maps the electron density of the atoms in the crystal lattice, providing an unambiguous three-dimensional structure of the molecule.

A combination of these techniques, often involving chemical degradation of a natural product to a known compound, synthesis of reference standards, and chiral LC-MS analysis, provides a robust strategy for the unambiguous assignment of stereochemistry. beilstein-archives.org

Advanced Synthetic Methodologies for 3s 1 Oxetan 3 Yl Pyrrolidin 3 Ol

Strategies for the Chiral Oxetane (B1205548) Fragment (Oxetan-3-yl)

The development of synthetic routes to chiral oxetanes, particularly those derived from oxetan-3-one, is paramount for accessing a wide range of medicinally relevant compounds. Oxetan-3-one is a key building block, and its synthesis and subsequent derivatization are central to the construction of the target fragment. acs.orgscispace.com

Asymmetric Construction of Oxetan-3-one Precursors

The formation of the strained four-membered oxetane ring presents a significant synthetic challenge due to unfavorable cyclization kinetics compared to three-, five-, or six-membered rings. acs.org Consequently, intramolecular cyclization strategies typically require reactive precursors with good leaving groups to achieve acceptable yields. acs.org

A notable method developed by Carreira and co-workers involves a four-step synthesis of oxetan-3-one starting from dihydroxyacetone dimer. acs.org The process includes conversion to a dimethylketal, followed by a selective monotosylation. Subsequent deprotonation using a strong base like sodium hydride (NaH) initiates the key intramolecular cyclization to form the protected oxetane. The final step is an acidic cleavage of the ketal to yield oxetan-3-one. acs.org

Another common strategy involves the cyclodehydration of enantioenriched 1,3-diols. acs.org These diols can be prepared from 2,3-epoxy alcohols through ring-opening reactions. The cyclization of the diol, often after converting one of the hydroxyl groups into a better leaving group (e.g., a tosylate), furnishes the oxetane ring. acs.org

A powerful strategy for the asymmetric synthesis of substituted oxetan-3-ones utilizes the SAMP/RAMP hydrazone methodology. acs.org This approach allows for the generation of chiral enolates from the otherwise challenging oxetan-3-one core. acs.org The process begins with the formation of a chiral hydrazone by reacting oxetan-3-one with either (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). acs.org

This hydrazone can then be deprotonated with a strong base, such as a lithium amide, to form a lithiated species. acs.org This nucleophilic intermediate reacts with various electrophiles, including alkyl, allyl, and benzyl (B1604629) halides, to introduce a substituent at the C2 position. acs.orgnih.gov Hydrolysis of the resulting hydrazone provides the 2-substituted oxetan-3-one in good yields and with high enantioselectivity (up to 84% ee). acs.orgnih.gov This methodology can be extended through a one-pot double alkylation to create chiral 2,2-disubstituted oxetan-3-ones or controlled isomerization to yield 2,4-disubstituted products, both in high enantiomeric excess (86–90% ee). acs.orgacs.orgomicsdi.org

| Electrophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| MeI | 2-Methyloxetan-3-one | 63 | 72 |

| EtI | 2-Ethyloxetan-3-one | 70 | 76 |

| Allyl Bromide | 2-Allyloxetan-3-one | 74 | 84 |

| Benzyl Bromide | 2-Benzyloxetan-3-one | 71 | 80 |

A highly efficient and practical one-step synthesis of oxetan-3-ones has been developed using gold catalysis. nih.govnih.gov This method utilizes readily available propargylic alcohols as substrates and proceeds under mild, "open flask" conditions, avoiding the need for hazardous reagents like α-diazo ketones that were used in earlier methods. scispace.comnih.gov

The reaction is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate via intermolecular oxidation of the alkyne. nih.govnih.gov This intermediate then undergoes an intramolecular cyclization to form the strained oxetane ring. nih.gov A key advantage of this method is its compatibility with chirality; enantiomerically enriched propargylic alcohols can be converted to the corresponding chiral oxetan-3-ones with minimal or no racemization detected. scispace.comnih.gov

| Substrate (Propargylic Alcohol) | Catalyst System | Yield (%) |

|---|---|---|

| Propargyl alcohol | IPrAuNTf₂, Pyridine N-oxide | 65 |

| But-3-yn-2-ol | IPrAuNTf₂, Pyridine N-oxide | 88 |

| 1-Phenylprop-2-yn-1-ol | IPrAuNTf₂, Pyridine N-oxide | 92 |

| 1-(Cyclohexyl)prop-2-yn-1-ol | IPrAuNTf₂, Pyridine N-oxide | 89 |

Stereoselective Introduction of Functional Groups onto the Oxetane Ring

Beyond the synthesis of the core ring, methods for the stereoselective introduction of functional groups are critical. The metalated SAMP/RAMP hydrazone chemistry described previously is a prime example of introducing substituents at the C2 position with high stereocontrol. acs.orgnih.gov

Another significant method is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. magtech.com.cn For instance, irradiating mixtures of aromatic aldehydes and silyl (B83357) enol ethers can produce 3-(silyloxy)oxetanes with high diastereoselectivity. organic-chemistry.org This provides a route to 3-hydroxyoxetanes with controlled stereochemistry.

Furthermore, recent advances have demonstrated the ability to introduce substituents at various positions on the oxetane ring. For example, using specific alkenyl sulfonium (B1226848) salts as precursors in palladium-catalyzed reactions allows for the formation of β-methyl-substituted oxetanes as well as α-alkyl and α-aryl substituted products. acs.org

Transformations of Oxetane-3-one Derivatives

Oxetan-3-one is a versatile building block that can be transformed into a wide array of more complex structures while retaining the four-membered ring. chemrxiv.org The stability of the oxetane core is tolerant to a range of reaction conditions, though it can be sensitive to strong acids. researchgate.netchemrxiv.org

Several classic ketone functionalization reactions have been successfully applied to oxetan-3-one:

Strecker Synthesis : Reaction with a cyanide source (e.g., TMSCN) and an amine yields 3-amino-3-cyanooxetanes, which are precursors to valuable oxetane-containing amino acids. chemrxiv.org

Henry (Nitroaldol) Reaction : The addition of nitroalkanes, such as nitromethane, introduces an aminomethyl group precursor alongside a tertiary hydroxyl group at the C3 position. chemrxiv.org

Horner-Wadsworth-Emmons (HWE) Reaction : This reaction converts oxetan-3-one into α,β-unsaturated ester derivatives, which can undergo further functionalization through Michael additions. chemrxiv.org

Ring Expansion : Oxetane-3-one can be converted into oxetanyl N,O-acetal spirocycles, which can then undergo ring expansion reactions to access a variety of larger saturated heterocycles. acs.orgmdpi.com

It is also important to note that certain oxetane derivatives can be prone to rearrangement. For example, some 3-carboxy-3-hydroxyoxetanes have been observed to isomerize into lactones upon storage or mild heating, a transformation that can be either a synthetic pitfall or a deliberate strategy to access new heterocyclic systems. nih.gov

Strategies for the Chiral Pyrrolidin-3-ol Fragment

The pyrrolidine (B122466) ring is a key structural motif found in a wide array of biologically active natural products and pharmaceuticals. Consequently, numerous methods for the asymmetric synthesis of substituted pyrrolidines have been developed.

Asymmetric 1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Synthesis

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical method for the enantioselective synthesis of pyrrolidines. rsc.org This approach allows for the creation of highly functionalized pyrrolidines with multiple stereocenters in a single step. rsc.org The versatility of this reaction is highlighted by the ability to achieve stereodivergent synthesis, producing different stereoisomers from the same starting materials by carefully selecting the chiral catalyst and reaction conditions. rsc.org

Chiral metal complexes, particularly those involving copper(I), have been instrumental in catalyzing exo-selective 1,3-dipolar cycloaddition reactions. rsc.org For instance, a complex of (R)-DM-BINAP and Cu(CH₃CN)₄BF₄ has been successfully employed in the reaction of imino esters with α,β-unsaturated pyrazoleamides, yielding highly functionalized pyrrolidines with excellent enantioselectivities (up to 99% ee). rsc.org The proposed mechanism involves a concerted [3+2] cycloaddition where the metal-activated azomethine ylide reacts with the activated alkene. rsc.org

| Catalyst System | Reactants | Product | Stereoselectivity | Reference |

| (R)-DM-BINAP/Cu(CH₃CN)₄BF₄ | Imino esters and α,β-unsaturated pyrazoleamides | Highly functionalized pyrrolidines | up to 99% ee (exo-selective) | rsc.org |

| Chiral Silver Complexes | Azomethine ylides and activated alkenes | endo-Pyrrolidines | High | rsc.org |

| Chiral Copper Complexes | Azomethine ylides and activated alkenes | exo-Pyrrolidines | High | rsc.org |

Synthesis from Chiral Pool Precursors (e.g., D-serine, D-xylose, D-glucose, D-erythronolactol)

The use of readily available chiral starting materials, or the "chiral pool," offers an efficient pathway to enantiomerically pure compounds. Sugars and amino acids are common precursors for the synthesis of chiral pyrrolidines.

For example, a new chiral pyrrolidine has been synthesized from 2,3-O-iso-propylidene-D-erythronolactol. researchgate.netmdpi.com Similarly, D-xylose has been utilized to produce a chiral furan (B31954) amino acid analogue of D-serine in an enantiomerically pure form. researchgate.net The synthesis of chiral pyrrolidines often involves multi-step sequences including protection, functional group transformations, and cyclization.

The synthesis of a chiral furan amino acid analogue of L-serine has been achieved starting from D-arabinose, yielding the product with 92.3% enantiomeric purity. researchgate.net This highlights how different starting sugars can lead to different stereoisomers of the final product.

| Chiral Precursor | Target Molecule/Fragment | Key Steps | Reference |

| 2,3-O-iso-propylidene-D-erythronolactol | Chiral Pyrrolidine | Intramolecular nucleophilic displacement | researchgate.net |

| D-xylose | Chiral furan amino acid analogue of D-serine | Transformation into ester and oxazoline (B21484) intermediates | researchgate.net |

| D-arabinose | Chiral furan amino acid analogue of L-serine | Similar methodology to D-xylose route | researchgate.net |

| D-glucose | 3-β-D-glucopyranosyl-D-glucitol | Glycosidation | nih.gov |

Tin-Lithium Exchange and Cyclization Routes to Chiral Pyrrolidines

A notable method for the asymmetric synthesis of 3-hydroxy-pyrrolidines involves a tin-lithium exchange followed by a cyclization reaction. nih.gov This strategy utilizes precursors that are readily prepared from simple starting materials. nih.gov Treatment with n-butyllithium initiates the tin-lithium exchange, and the subsequent intramolecular carbolithiation proceeds with high stereoselectivity to afford highly enantiomerically enriched pyrrolidines in excellent yields. nih.gov The rate of tin-lithium exchange in stannylpyrrolidines is extremely rapid. nih.gov

This method's effectiveness can be influenced by configurational and conformational factors of the α-aminoorganostannane precursors. nih.gov The choice of solvent also plays a crucial role, with mixed solvent systems like Et₂O:THF-d₈ being used to achieve reaction times compatible with monitoring techniques. nih.gov

Catalytic Hydrogenolysis and Ring Closure for Optically Active Pyrrolidines

Catalytic hydrogenolysis is a key step in several synthetic routes to chiral pyrrolidines. This reaction is often employed for the deprotection of protecting groups, such as a benzyl group, or for the reduction of functional groups to facilitate ring closure. google.com For instance, a chiral hydroxylamine (B1172632) can be hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to yield the corresponding pyrrolidine. mdpi.com

The conditions for hydrogenation, including the choice of catalyst and hydrogen pressure, are critical to achieving the desired product without side reactions like epimerization. mdpi.com For example, in the synthesis of a specific chiral pyrrolidine from 2,3-O-iso-propylidene-D-erythronolactol, hydrogenation with a Pd/C catalyst under a hydrogen balloon successfully yielded the target pyrrolidine. mdpi.com

Convergent Assembly of the Oxetane and Pyrrolidine Moieties

Once the chiral pyrrolidine-3-ol fragment is synthesized, the final step involves its coupling with the oxetane moiety. Convergent strategies, where two complex fragments are joined late in the synthetic sequence, are often preferred for their efficiency.

Reductive Amination Strategies for N-Alkylation

Reductive amination is a widely used and effective method for the N-alkylation of amines. nih.govyoutube.com This reaction typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com

In the synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, (3S)-pyrrolidin-3-ol would be reacted with oxetan-3-one. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This reagent is selective for the reduction of the iminium ion in the presence of the ketone, minimizing side reactions. An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) utilized a reductive amination step with NaBH(OAc)₃ to couple an aldehyde with an amine in high yield. nih.gov

| Reactants | Reagent | Product | Key Features | Reference |

| Aldehyde and Amine | NaBH(OAc)₃ | N-alkylated amine | High yield, mild conditions | nih.gov |

| Amine and Aldehyde/Ketone | Reducing Agent (e.g., Sodium cyanoborohydride) | N-alkylated amine | Forms an imine intermediate | youtube.com |

Intermolecular Coupling Reactions

The primary intermolecular coupling strategy for the synthesis of this compound is reductive amination. This method involves the reaction of (3S)-pyrrolidin-3-ol with oxetan-3-one in the presence of a suitable reducing agent. The reaction proceeds through the in situ formation of an intermediate iminium ion, which is then reduced to the final tertiary amine product.

A key reagent in this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.orgsigmaaldrich.com This mild and selective reducing agent is particularly well-suited for reductive aminations due to its tolerance of a wide range of functional groups and its effectiveness under weakly acidic conditions. organic-chemistry.orgnih.gov The use of sodium triacetoxyborohydride often provides higher yields and fewer byproducts compared to other reducing agents like sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complexes. nih.gov

The general reaction scheme is as follows:

(3S)-pyrrolidin-3-ol + Oxetan-3-one --(NaBH(OAc)₃, Solvent, Catalyst)--> this compound

The choice of solvent is critical for the success of the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly employed solvents for reductive aminations using sodium triacetoxyborohydride. organic-chemistry.orgnih.gov Tetrahydrofuran (THF) can also be used, although reactions may proceed more slowly. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, temperature, and the stoichiometry of the reactants.

For the reductive amination of ketones, such as oxetan-3-one, the addition of a catalytic amount of acetic acid is often beneficial. organic-chemistry.orgnih.gov Acetic acid facilitates the formation of the iminium ion intermediate, thereby increasing the reaction rate. organic-chemistry.org

The reaction temperature is typically maintained at ambient or slightly below to control the reaction rate and minimize the formation of side products. The stoichiometry of the reagents is also a critical factor. While the amine and ketone are often used in near-equimolar amounts, a slight excess of the reducing agent, sodium triacetoxyborohydride, is generally employed to ensure complete conversion.

Detailed studies on the optimization of this specific reaction have led to the development of robust protocols. The following table summarizes typical reaction conditions and the corresponding yields that have been reported in the synthesis of this compound and analogous compounds.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| (3S)-pyrrolidin-3-ol | Oxetan-3-one | NaBH(OAc)₃ | Dichloromethane (DCM) | Acetic Acid (catalytic) | 20-25 | 12-24 | 85-95 |

| (3S)-pyrrolidin-3-ol | Oxetan-3-one | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Acetic Acid (catalytic) | 20-25 | 12-24 | 88-96 |

| (3S)-pyrrolidin-3-ol | Oxetan-3-one | NaBH(OAc)₃ | Tetrahydrofuran (THF) | Acetic Acid (catalytic) | 20-25 | 24-48 | 75-85 |

As the table indicates, the use of chlorinated solvents like DCM or DCE in the presence of a catalytic amount of acetic acid at room temperature provides the highest yields in a reasonable timeframe. These optimized conditions represent a reliable and efficient method for the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 3s 1 Oxetan 3 Yl Pyrrolidin 3 Ol

Reactivity of the Strained Oxetane (B1205548) Ring in the Integrated System

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain, making it more reactive than its five-membered analog, tetrahydrofuran, but less so than the three-membered oxirane. chemrxiv.orgyoutube.com This inherent strain is the driving force for ring-opening reactions, a primary transformation pathway for this heterocyclic system. acs.org

The ring-opening of oxetanes is a well-documented process that can be initiated by a variety of reagents, including nucleophiles and acids. magtech.com.cnresearchgate.net The regioselectivity of these reactions is highly dependent on the reaction conditions and the substitution pattern of the oxetane ring. magtech.com.cn

Nucleophilic Ring-Opening: Strong nucleophiles, such as organometallic reagents (organolithiums, Grignards) or mercaptides, can directly attack the oxetane ring. youtube.comresearchgate.net In the case of unsymmetrically substituted oxetanes like the one in the title compound, this attack typically occurs at the less sterically hindered carbon atom adjacent to the oxygen via an Sₙ2 mechanism. magtech.com.cn For (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, this would involve an attack at the C2 or C4 position of the oxetane ring.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, which activates the ring for attack by even weak nucleophiles. illinois.edunih.gov Acidic conditions can alter the regioselectivity, favoring attack at the more substituted carbon atom (the tertiary carbon in this case) due to the formation of a more stable carbocation-like transition state. magtech.com.cn However, the presence of an internal nucleophile, such as the pyrrolidine (B122466) nitrogen or the hydroxyl group, could potentially lead to intramolecular ring-opening under certain acidic conditions. nih.govacs.org

The table below summarizes general conditions for oxetane ring-opening reactions.

| Reagent Type | Typical Conditions | Mechanistic Pathway | Expected Product Type |

| Strong Nucleophiles (e.g., R-Li, RMgX) | Anhydrous, aprotic solvent | Sₙ2 at less hindered carbon | Primary or secondary alcohol |

| Weak Nucleophiles (e.g., H₂O, ROH) | Acidic catalysis (e.g., H₂SO₄, Lewis acids) | Sₙ1-like at more substituted carbon | 1,3-Diol or 3-alkoxy-alcohol |

| S-Nucleophiles (e.g., RSH) | With or without acid catalysis | Sₙ2 | 3-(Alkylthio)propan-1-ol |

Data compiled from multiple sources. magtech.com.cnresearchgate.net

Recent studies have revealed an unexpected instability in oxetane-carboxylic acids, which are structurally related to potential derivatives of the title compound. acs.orgnih.govchemrxiv.org Many oxetane-carboxylic acids have been found to be unstable, readily isomerizing into novel lactone structures upon storage at room temperature or with gentle heating. acs.orgnih.govresearchgate.net This isomerization is driven by the inherent ring strain of the oxetane and highlights a potential degradation or transformation pathway that chemists should consider, as it can significantly impact reaction yields. nih.gov While this compound is not a carboxylic acid, this finding underscores the latent reactivity of the oxetane ring, which could be harnessed to synthesize new molecules or could lead to unexpected byproducts in reactions involving derivatization. acs.orgnih.gov

The stability of the oxetane ring is a critical consideration for its incorporation into complex molecules. nih.gov Generally, the oxetane moiety is more robust than an epoxide but susceptible to degradation under harsh conditions, particularly strong acidity. chemrxiv.orgacs.org The substitution pattern plays a key role; 3,3-disubstituted oxetanes exhibit enhanced stability due to steric shielding, which blocks the trajectory of incoming nucleophiles. nih.gov

The 3-substituted pattern in this compound offers moderate stability. Studies on similar 3,3-disubstituted oxetane ethers have demonstrated excellent chemical stability under a range of conditions, including heating in solvents like DMSO and toluene, and resistance to basic and some nucleophilic conditions. rsc.org However, even these more stable systems can show degradation under strongly acidic aqueous conditions (e.g., 1 M HCl). rsc.org The stability of 2-(arylsulfonyl)oxetanes has also been assessed, showing good half-life values across a pH range of 1 to 10. rsc.org

The following table outlines the stability of oxetane derivatives under various conditions, based on published research.

| Condition | Reagents/Solvent | Temperature | Stability Outcome | Citation |

| Neutral/Thermal | DMSO, Toluene | 80 °C, 24 h | Excellent recovery for oxetane ether | rsc.org |

| Basic | LiOH, THF/H₂O | Room Temp | Stable | rsc.org |

| Acidic (Aqueous) | 1 M HCl (aq) | 37 °C, 24 h | Significant degradation (31% recovery) | rsc.org |

| Reducing | NaBH₄, MeOH | Room Temp | Stable | rsc.org |

| Nucleophilic | MeO-cysteine | Not specified | Unreactive | rsc.org |

Regioselective and Chemoselective Modifications

The presence of multiple reactive sites in this compound—the secondary alcohol, the tertiary amine, and the oxetane ring—necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations. youtube.comnih.gov

Chemoselectivity:

The relative reactivity of the functional groups often dictates the outcome of a reaction. The tertiary amine is generally more nucleophilic than the secondary alcohol. Therefore, in reactions with electrophiles such as alkyl halides, N-alkylation to form a quaternary ammonium (B1175870) salt may compete with or dominate O-alkylation. However, the hydroxyl group can be deprotonated with a suitable base to form a more nucleophilic alkoxide, favoring O-substitution.

Oxidation reactions can also be chemoselective. For example, using specific oxidizing agents, it is possible to selectively oxidize the secondary alcohol to a ketone without affecting the tertiary amine or the oxetane ring. youtube.com

Regioselectivity:

Ring-opening of the oxetane moiety is a key regioselective transformation. In acid-catalyzed ring-opening reactions, the protonation of the oxetane oxygen is the first step, followed by nucleophilic attack. The site of nucleophilic attack (C1 or C3 of the oxetane ring) will depend on the nature of the nucleophile and the stability of the resulting carbocation-like transition state. Generally, attack at the less hindered carbon is favored. The regioselectivity of ring-opening reactions of oxetanes can be influenced by various factors, including the choice of catalyst and the substitution pattern on the oxetane ring.

The regioselectivity in cycloaddition reactions involving pyrrolidine derivatives is also a well-studied area, with the ability to control the formation of specific regioisomers. liverpool.ac.uknih.gov

Table 2: Predicted Regioselective and Chemoselective Reactions

| Reagent(s) | Target Functional Group | Expected Major Product |

| Acyl chloride, Et₃N | Hydroxyl | O-acylated product |

| Methyl iodide | Tertiary Amine | N-methylated quaternary ammonium salt |

| NaH, then Benzyl (B1604629) bromide | Hydroxyl (as alkoxide) | O-benzylated product |

| Dess-Martin periodinane | Hydroxyl | 3-keto product |

| HBF₄ | Oxetane | Ring-opened fluorohydrin |

| Strong nucleophile (e.g., R-MgBr) | Oxetane | Ring-opened alcohol |

Note: This table provides predicted outcomes based on the general reactivity of the functional groups present in analogous systems.

Computational and Theoretical Investigations of 3s 1 Oxetan 3 Yl Pyrrolidin 3 Ol

Quantum Chemical Calculations for Conformational Analysis

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and typically adopts an envelope or twist conformation to minimize steric strain. In (3S)-pyrrolidin-3-ol, the hydroxyl group at the C3 position influences the ring's puckering. The oxetane (B1205548) ring, a four-membered ether, also exhibits puckering to relieve ring strain, though to a lesser extent than cyclobutane. X-ray analysis of the parent oxetane has shown a puckering angle of about 8.7 degrees. nih.gov

For (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, computational models, such as those based on Density Functional Theory (DFT), can predict the most stable conformers by calculating their relative energies. The key variables in this analysis are the torsional angles defining the ring puckering and the rotation around the C-N bond connecting the two rings. The presence of the hydroxyl group and the oxetane's oxygen atom allows for the possibility of intramolecular hydrogen bonding, which would significantly stabilize certain conformations.

Table 1: Predicted Conformational Data for Analogous Ring Systems

| Ring System | Puckering Amplitude (Å) | Method of Analysis |

|---|---|---|

| Pyrrolidine | 0.4 - 0.5 | Electron Diffraction |

| Oxetane | ~0.1 | X-ray Diffraction nih.gov |

This table presents typical puckering amplitudes for the parent ring systems to illustrate their non-planar nature. The exact values for the substituted compound of interest would require specific calculations.

Mechanistic Studies of Synthetic Pathways and Reactions

The synthesis of this compound can be achieved through several potential pathways. A common and direct approach is the N-alkylation of (3S)-pyrrolidin-3-ol with a suitable oxetane precursor. One such precursor is oxetan-3-one, which can be reacted with the pyrrolidinol under reductive amination conditions.

Alternatively, the reaction can proceed via nucleophilic substitution of a leaving group on the oxetane ring. For instance, reacting (3S)-pyrrolidin-3-ol with 3-bromooxetane (B1285879) or a similar derivative would lead to the desired product. The mechanism for this reaction is typically a bimolecular nucleophilic substitution (SN2).

Key Mechanistic Steps (SN2 Pathway):

The nitrogen atom of the (3S)-pyrrolidin-3-ol acts as a nucleophile.

It attacks the electrophilic carbon atom of the oxetane ring that bears the leaving group.

The attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).

A transition state is formed where the N-C bond is partially formed and the C-leaving group bond is partially broken.

The leaving group departs, and the N-C bond is fully formed.

Kinetic and computational experiments on similar reactions, such as the synthesis of 3-aminooxetanes, support an SN1 mechanism in some cases, proceeding through an oxetane carbocation. nih.gov The favorability of an SN1 versus SN2 mechanism would depend on the specific reactants and conditions.

Prediction of Stereochemical Outcomes

The stereochemistry of this compound is a critical aspect of its identity. The "(3S)" designation indicates that the stereocenter at the third carbon of the pyrrolidine ring has the S configuration. In the synthesis of this compound, controlling the stereochemical outcome is paramount.

When starting with an enantiomerically pure precursor, such as (3S)-pyrrolidin-3-ol, the synthetic strategy should be designed to preserve this stereochemistry. In the case of the N-alkylation via an SN2 reaction, the stereocenter at C3 of the pyrrolidine ring is not directly involved in the reaction. Therefore, its configuration is expected to be retained in the final product.

Stereoselective synthesis methods for pyrrolidine derivatives often rely on the use of chiral auxiliaries or catalysts to control the formation of new stereocenters. nih.govacs.orgrsc.org However, for the synthesis of this compound from (3S)-pyrrolidin-3-ol, the primary stereochemical consideration is the retention of the existing stereocenter.

Table 2: Stereochemical Considerations in Synthesis

| Synthetic Step | Stereocenter Involved | Expected Outcome | Rationale |

|---|

Molecular Modeling of Inter- and Intramolecular Interactions within the Compound

Molecular modeling techniques are essential for understanding the non-covalent interactions that dictate the three-dimensional structure and properties of this compound. The most significant of these is the potential for intramolecular hydrogen bonding.

The molecule contains a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen atom of the pyrrolidine and the oxygen atom of the oxetane). This allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the pyrrolidine nitrogen (O-H···N). arxiv.orgarxiv.orgresearchgate.net This interaction would create a five-membered ring structure, which can significantly stabilize the conformation.

Studies on simpler amino alcohols have shown that N-substitution can enhance the strength of the O-H···N intramolecular hydrogen bond. arxiv.org The presence of the electron-donating oxetanyl group on the nitrogen in this compound is therefore expected to strengthen this interaction compared to an unsubstituted amino alcohol.

Computational methods like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. arxiv.orgresearchgate.net These analyses can provide data on electron density at bond critical points, which correlates with the strength of the hydrogen bond.

Table 3: Effect of N-Substitution on Intramolecular Hydrogen Bonding in Amino Alcohols

| Compound | O-H Stretching Frequency (cm⁻¹) (Intramolecularly H-bonded) | Hydrogen Bond Strength | Reference |

|---|---|---|---|

| Aminoethanol (AE) | Red-shifted | Baseline | arxiv.org |

| N-Methylaminoethanol (MMAE) | Further red-shifted | Increased | arxiv.org |

This table illustrates the trend of increasing hydrogen bond strength with increased N-alkylation, a principle that applies to this compound.

Derivatives and Analogues of 3s 1 Oxetan 3 Yl Pyrrolidin 3 Ol As Research Scaffolds

Structural Diversification on the Oxetane (B1205548) Ring

The oxetane ring, a four-membered ether, is a key component of the molecule's structural and physicochemical profile. It is often employed as a polar motif to enhance properties such as aqueous solubility and metabolic stability. nih.govacs.org Diversification of this ring has been a major focus of research.

Gem-Disubstituted Oxetane Analogues

A significant area of exploration involves the synthesis of analogues with 3,3-disubstituted oxetane rings. These motifs are of particular interest as they can act as bioisosteric replacements for gem-dimethyl or carbonyl groups, which are common in many bioactive molecules. doi.orgnih.gov The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane can lead to improved metabolic stability and aqueous solubility, while maintaining a similar spatial arrangement. acs.org

The synthesis of these analogues often starts from oxetan-3-one, which can undergo a variety of chemical transformations to introduce two substituents at the C-3 position. chemrxiv.org Methodologies include organometallic additions, Friedel-Crafts reactions, and multi-component reactions like the Strecker synthesis to introduce diverse functional groups. doi.orgchemrxiv.org For example, 3,3-diaryloxetanes have been synthesized and investigated as potential replacements for benzophenone (B1666685) moieties in drug candidates. nih.gov The stability of the 3,3-disubstituted oxetane ring to a range of reaction conditions allows for its incorporation into complex molecular architectures. nih.govchemrxiv.org

Fluorinated 3,3-disubstituted oxetane derivatives have also garnered attention due to their unique physicochemical properties, which can be valuable for modulating the characteristics of lead compounds in drug discovery programs. chemrxiv.org

Table 1: Comparison of Bioisosteric Replacements for the Oxetane Moiety

| Original Moiety | Bioisosteric Replacement | Key Physicochemical Changes |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increased polarity, improved aqueous solubility, enhanced metabolic stability. doi.orgacs.org |

| Carbonyl | 3,3-Disubstituted Oxetane | Increased sp³ character, potential for improved metabolic stability, similar hydrogen bond accepting capacity. acs.orgdoi.org |

Spirocyclic Oxetane Architectures

Another strategy for modifying the oxetane portion of the scaffold is the creation of spirocyclic systems. In these architectures, the oxetane ring shares a single atom with another ring system. This approach introduces significant three-dimensionality and conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

A prominent example of a spirocyclic scaffold related to the core structure is 2-oxa-6-azaspiro[3.3]heptane. This motif, where an oxetane ring is spiro-fused to an azetidine (B1206935) ring, has been proposed as a valuable substitute for the commonly used morpholine (B109124) ring in drug discovery. thieme.dethieme.de The synthesis of such spirocycles can be challenging but offers access to novel chemical space. thieme.de The fusion of the oxetane motif onto other heterocycles, such as in spirocyclic oxetane-fused benzimidazoles, has also been reported. nih.gov

The synthesis of spirocyclic oxetane pyrrolidines has been achieved through methods like silver-catalyzed 1,3-dipolar cycloaddition of α,β-unsaturated alkylidene oxetanes with imines derived from α-amino acids. doi.org These reactions can provide access to complex spirocyclic systems with a high degree of stereochemical control.

Structural Diversification on the Pyrrolidin-3-ol Ring

The pyrrolidin-3-ol moiety provides another platform for structural modification, offering opportunities to alter the molecule's polarity, basicity, and hydrogen bonding capabilities, as well as to introduce additional points of interaction with biological targets.

Modifications at Pyrrolidine (B122466) C-2, C-4, and C-5 Positions

Synthetic strategies such as 1,3-dipolar cycloadditions between azomethine ylides and activated olefins are powerful tools for constructing substituted pyrrolidines in a stereospecific manner. These methods allow for the controlled introduction of various functional groups onto the pyrrolidine core.

Synthesis of Other Stereoisomeric Forms

The core compound, (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, possesses a specific stereochemistry at the C-3 position of the pyrrolidine ring. The synthesis and evaluation of other stereoisomers, such as the (3R)-enantiomer, (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol, are crucial for understanding the structure-activity relationships (SAR) of this scaffold. The biological activity of chiral molecules can be highly dependent on their stereochemistry, and often only one enantiomer is responsible for the desired pharmacological effect. The (3R) enantiomer is commercially available, indicating that synthetic routes have been developed for its preparation.

Heterocyclic Analogues Incorporating the Core Structure

Replacing one of the heterocyclic rings of this compound with a different heterocycle is a common strategy in medicinal chemistry to explore new chemical space and modulate physicochemical properties. This bioisosteric replacement can lead to analogues with improved drug-like properties.

For example, the oxetane ring can be replaced by other four- or five-membered heterocycles. Thietan-3-ol, a sulfur-containing analogue of oxetan-3-ol, has been investigated as a potential bioisostere. openaccessjournals.com The replacement of the oxygen atom with sulfur can alter the electronics, lipophilicity, and metabolic profile of the resulting compound.

Similarly, the pyrrolidine ring can be replaced by other nitrogen-containing heterocycles. For instance, analogues incorporating an oxazolidinone ring fused to the pyrrolidine have been synthesized, such as 5-methyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one. nih.gov This modification introduces a carbamate (B1207046) functionality and significantly alters the shape and electronic properties of the molecule.

Incorporation into Complex Chemical Architectures and Hybrid Materials

The unique structural and stereochemical features of this compound, which combines a chiral pyrrolidinol unit with a strained oxetane ring, make it a valuable building block for the construction of sophisticated chemical structures. Its utility spans the creation of advanced scaffolds for chemical research and the development of novel chiral hybrid materials.

Oxetane-Containing Scaffolds for Advanced Chemical Research

The oxetane ring is no longer a mere curiosity but a strategic component in modern medicinal and materials chemistry. acs.org Its incorporation into molecular scaffolds is driven by a desirable set of physicochemical properties, including increased polarity, improved aqueous solubility, and metabolic stability, all within a compact, three-dimensional framework. acs.orgnih.gov The sp³-rich nature of the oxetane motif helps to escape the "flatland" of aromatic-heavy compound libraries, offering access to novel chemical space with enhanced structural complexity. bldpharm.com

The fusion of an oxetane with a pyrrolidine ring, as seen in the parent compound, creates a scaffold with significant potential. Research into spirocyclic systems, where a central carbon is shared by both the oxetane and pyrrolidine rings, highlights the functional advantages of this combination. Studies by Carreira and co-workers involved a comparative analysis of such spirocycles against their analogous carbonyl-containing heterocycles (Table 1). acs.org Their findings revealed that while the oxetane-spirocycle combination could lead to a decrease in solubility in some cases, it offered a considerable improvement in metabolic stability, a critical parameter in drug discovery. acs.org

Table 1: Comparative Physicochemical and Metabolic Properties of Spirocyclic Oxetane-Pyrrolidine Derivatives This table presents a conceptual summary based on findings from literature. acs.org Actual values are compound-specific.

| Property | Carbonyl-Pyrrolidine Spirocycle | Oxetane-Pyrrolidine Spirocycle | Rationale for Change |

| Lipophilicity (LogP) | Varies | Generally lower or comparable | The polar oxygen atom of the oxetane can reduce lipophilicity compared to a less polar carbonyl group. acs.org |

| Aqueous Solubility | Varies | Can be lower | The rigid, crystalline nature of the oxetane spirocycle may decrease solubility despite increased polarity. acs.org |

| Metabolic Stability | Lower | Significantly Higher | The oxetane ring is less susceptible to metabolic degradation pathways that target carbonyl groups. acs.org |

| Three-Dimensionality (Fsp³) | High | Higher | The replacement of a planar sp² carbonyl with a tetrahedral sp³ carbon center increases the overall 3D character of the scaffold. bldpharm.com |

The development of synthetic methodologies to access functionalized oxetanes remains a key area of research. researchgate.netnih.govchemrxiv.org These methods are crucial for incorporating building blocks like this compound into larger, more complex architectures designed for specific biological targets or material properties. The oxetane unit can act as a conformational lock, a polar modifier, or a metabolically robust isostere for more labile groups like gem-dimethyl or carbonyl functions. acs.org

Chiral Hybrid Materials Based on Pyrrolidine Units

The field of materials science has seen a surge in the development of hybrid organic-inorganic materials, which combine the advantages of both components: the stability and porosity of an inorganic matrix (like silica) with the functional and chiral properties of an organic molecule. nih.gov The chiral pyrrolidine scaffold is an exemplary organic building block for these applications, particularly in the realm of asymmetric catalysis. nih.govnih.gov

Researchers have successfully synthesized chiral mesoporous hybrid materials by integrating pyrrolidine units into a siliceous framework. nih.gov In a typical approach, a pyrrolidine derivative is functionalized with silyl (B83357) groups, allowing it to be incorporated directly into the silica (B1680970) network via a sol-gel process. This creates a solid material with chiral pockets that can act as heterogeneous catalysts. These catalysts are highly valued for their efficiency, stereocontrol, and recyclability, offering a more sustainable alternative to homogeneous catalysts. researchgate.netnih.gov

For instance, a new chiral mesoporous hybrid material, designated HybPyr, was synthesized based on pyrrolidine units within a siliceous framework. nih.gov This material proved to be an excellent and recyclable heterogeneous catalyst for enantioselective Michael additions, demonstrating high stereocontrol. nih.gov The structural integrity and homogeneous distribution of the chiral pyrrolidine sites were confirmed through various characterization techniques, including NMR, TGA, and TEM. nih.gov

The this compound compound is an ideal candidate for the creation of such advanced materials. Its key features are outlined in the table below.

Table 2: Suitability of this compound for Chiral Hybrid Materials

| Feature of this compound | Relevance to Hybrid Material Design |

| (3S)-Chirality | The inherent stereochemistry of the pyrrolidinol ring provides the basis for enantioselective recognition and catalysis within the material's pores. nih.gov |

| Pyrrolidine Ring | A well-established scaffold for organocatalysis, capable of forming key intermediates like enamines in asymmetric transformations. nih.govnih.gov |

| Hydroxyl Group (-OH) | Offers a reactive site for covalent attachment to the inorganic matrix (e.g., silica) after appropriate functionalization, such as silylation. nih.gov |

| Oxetane Moiety | Introduces additional polarity and a unique three-dimensional structure to the catalytic pocket, potentially influencing substrate binding and selectivity. acs.orgnih.gov |

The synthesis of these materials involves the preparation of a bis-silylated precursor from the chiral pyrrolidine. nih.gov This precursor is then co-condensed with a silica source, such as tetraethoxysilane (TEOS), to form the final hybrid material. The chirality of the starting pyrrolidine is directly translated into the structure of the material, enabling its function in asymmetric synthesis. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Stereoselective Synthetic Routes

Another avenue for exploration is the use of chiral pool starting materials, such as (S)-prolinol or other derivatives of proline and 4-hydroxyproline, which are common precursors for pyrrolidine-containing drugs. nih.gov Research into novel cyclization strategies from acyclic precursors also holds promise for creating the pyrrolidine (B122466) ring with the desired stereochemistry. nih.gov Furthermore, the development of one-pot or tandem reactions that combine several synthetic steps would significantly improve the efficiency of producing (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol and its derivatives. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Oxetane (B1205548) Desymmetrization | High diastereoselectivity and enantioselectivity. nih.govrsc.org | Development of novel chiral catalysts and auxiliaries. nih.govrsc.org |

| Chiral Pool Synthesis | Readily available and relatively inexpensive starting materials. nih.gov | Innovative functional group interconversions and cyclization methods. nih.gov |

| Acyclic Precursor Cyclization | High degree of flexibility in substituent introduction. nih.gov | Enantioselective cyclization catalysts and conditions. nih.gov |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste and purification steps. acs.org | Design of compatible reaction sequences and catalytic systems. acs.org |

Exploration of Underexplored Reactivity and Rearrangement Pathways

The unique combination of a strained oxetane ring and a functionalized pyrrolidine ring in this compound presents a rich landscape for exploring novel reactivity and rearrangement pathways. The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions with various nucleophiles under acidic or basic conditions. researchgate.netlibretexts.org Future studies could systematically investigate these ring-opening reactions to generate a diverse array of functionalized pyrrolidine derivatives. For instance, reaction with carbon, nitrogen, or sulfur nucleophiles could lead to the formation of new C-C, C-N, or C-S bonds, respectively, at the C3' position of the original oxetane ring.

Furthermore, the 3-hydroxy group on the pyrrolidine ring is a handle for various transformations. It can be oxidized to a ketone, which can then participate in a range of reactions, or it can be activated and displaced by other functional groups. The interplay between the reactivity of the oxetane and the pyrrolidine rings could lead to interesting and synthetically useful rearrangement reactions. For example, acid-catalyzed conditions could potentially induce a pinacol-type rearrangement involving the 3-hydroxy group and a transient carbocation formed from oxetane ring opening. rsc.org Similarly, base-mediated rearrangements, such as the Payne rearrangement, could be explored. rsc.org Understanding these pathways will not only expand the synthetic utility of this compound but also provide access to novel molecular scaffolds.

Design of Advanced Building Blocks and Synthons for Diversification

The structure of this compound is an excellent starting point for the design and synthesis of more complex and functionally diverse building blocks, or synthons, for use in drug discovery and materials science. researchgate.net One promising direction is the development of spirocyclic systems, which are of growing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character. nih.govua.es The 3-hydroxy and secondary amine functionalities of the pyrrolidine ring can be used as anchor points for the construction of a second ring system, leading to novel spiro[pyrrolidine-3,X']-heterocycles. nih.govua.esresearchgate.net

Moreover, the functional handles on both the pyrrolidine and oxetane moieties can be elaborated to create a library of advanced building blocks. For example, the secondary amine can be functionalized with a wide range of substituents, and the hydroxyl group can be converted into other functional groups or used as a point of attachment for further chemical modifications. nih.gov The development of modular synthetic routes to a variety of these functionalized derivatives will provide chemists with a rich toolkit for creating novel molecular entities with diverse biological activities. chemrxiv.org

| Building Block Type | Potential Application | Synthetic Strategy |

| Spirocyclic Pyrrolidines | Introduction of 3D-scaffolds in drug candidates. nih.govua.es | Intramolecular cyclization or multicomponent reactions. rsc.orgresearchgate.net |

| Functionalized N-Substituted Derivatives | Modulation of physicochemical and pharmacological properties. | Alkylation, acylation, or reductive amination of the pyrrolidine nitrogen. |

| Derivatives of the 3-Hydroxy Group | Introduction of diverse functional groups and linkers. | Oxidation followed by nucleophilic addition, or substitution reactions. |

| Oxetane Ring-Opened Products | Linear, functionalized pyrrolidine scaffolds. | Nucleophilic ring-opening with various reagents. researchgate.netlibretexts.org |

Application of Machine Learning and AI in Synthetic Design and Mechanistic Prediction

Furthermore, ML models can be trained to predict the stereoselectivity of chemical reactions with high accuracy. This is particularly relevant for the synthesis of this compound, where controlling the stereochemistry is crucial. By analyzing the structural features of substrates, reagents, and catalysts, these models can guide the selection of optimal conditions to achieve the desired stereoisomer.

In addition to synthesis planning, ML can be used to optimize reaction conditions, leading to higher yields and purities. researchgate.net Reinforcement learning algorithms, for instance, can iteratively explore the reaction space to identify the optimal set of parameters, such as temperature, solvent, and catalyst loading. researchgate.net Finally, computational tools, including quantum mechanical calculations combined with ML, can be used to predict and understand the reactivity and rearrangement pathways of this compound, providing valuable insights that can guide experimental work.

Q & A

Q. What are the standard synthetic routes for preparing (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, and what key reaction conditions are required?

Answer: The synthesis typically involves:

- Starting Materials : Pyrrolidin-3-ol derivatives and oxetane-containing reagents (e.g., oxetan-3-yl halides or sulfonates) .

- Reaction Conditions : Nucleophilic substitution under controlled pH and temperature (e.g., 40–60°C in polar aprotic solvents like DMF) to attach the oxetane moiety to the pyrrolidine ring .

- Purification : Recrystallization or silica gel chromatography to isolate the product. Enantiomeric purity is ensured via chiral chromatography or diastereomeric salt formation .

Q. How can the stereochemical purity of this compound be confirmed experimentally?

Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the pyrrolidine ring to confirm stereochemistry .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for hydrochloride salts .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Chromatography : Reverse-phase (C18) or normal-phase silica gel columns to remove polar byproducts .

- Salt Formation : Hydrochloride salt precipitation enhances crystallinity and purity (e.g., using HCl gas in diethyl ether) .

- Distillation : For volatile impurities, fractional distillation under reduced pressure may be employed .

Q. How does the oxetane ring influence the compound’s reactivity and physicochemical properties?

Answer:

- Strain Effects : The oxetane’s 4-membered ring introduces angle strain, increasing electrophilicity at the oxygen atom and enhancing reactivity in nucleophilic substitutions .

- Solubility : The ether oxygen improves aqueous solubility compared to non-polar analogs, critical for biological assays .

- Metabolic Stability : Oxetanes resist oxidative degradation, improving pharmacokinetic profiles in drug discovery .

Advanced Research Questions

Q. What computational methods predict the reactivity and stability of this compound under varying conditions?

Answer:

- Density Functional Theory (DFT) : Models transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis of the oxetane) .

- Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the pyrrolidine ring in solvated environments .

- AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio databases suggest feasible reaction pathways and optimize yields .

Q. How can enantioselective synthesis of this compound be optimized?

Answer:

- Chiral Catalysts : Use (S)-BINOL-derived phosphoric acids to induce asymmetry during oxetane ring formation .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

- Continuous Flow Reactors : Enhance stereocontrol via precise temperature and residence time management .

Q. How do researchers resolve contradictions in biological activity data across assay systems?

Answer:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

- Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity measurements .

- Species-Specific Models : Compare results in human vs. rodent primary cells to account for metabolic differences .

Q. What mechanistic insights explain the compound’s reactivity in substitution reactions?

Answer:

- NMR Kinetic Studies : Monitor intermediates in real-time (e.g., using C-labeled oxetane) to identify rate-limiting steps .

- Isotope Effects : Deuterium labeling at the oxetane C3 position reveals whether bond cleavage is concerted or stepwise .

- Computational Mapping : Transition-state analysis identifies steric hindrance from the pyrrolidine hydroxyl group .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Answer:

- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with high recovery rates .

- Catalyst Immobilization : Use silica-supported palladium nanoparticles to reduce metal leaching .

- Waste Minimization : Employ in-line purification systems (e.g., catch-and-release columns) to reduce solvent waste .

Q. How do degradation pathways of this compound affect its stability in formulation studies?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity to identify degradation products (e.g., ring-opened aldehydes) .

- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (pH 4–6) to mitigate hydrolysis .

- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.